5-Bromo-2-(dimethylamino)benzaldehyde 5-Bromo-2-(dimethylamino)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 171881-36-0
VCID: VC21083026
InChI: InChI=1S/C9H10BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3
SMILES: CN(C)C1=C(C=C(C=C1)Br)C=O
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol

5-Bromo-2-(dimethylamino)benzaldehyde

CAS No.: 171881-36-0

Cat. No.: VC21083026

Molecular Formula: C9H10BrNO

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(dimethylamino)benzaldehyde - 171881-36-0

Specification

CAS No. 171881-36-0
Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
IUPAC Name 5-bromo-2-(dimethylamino)benzaldehyde
Standard InChI InChI=1S/C9H10BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3
Standard InChI Key KELBDTNCLYIYKB-UHFFFAOYSA-N
SMILES CN(C)C1=C(C=C(C=C1)Br)C=O
Canonical SMILES CN(C)C1=C(C=C(C=C1)Br)C=O

Introduction

Chemical Identity and Structure

5-Bromo-2-(dimethylamino)benzaldehyde is an aromatic compound characterized by a benzaldehyde scaffold with bromine substitution at the 5-position and a dimethylamino group at the 2-position. The compound has distinct structural features that contribute to its reactivity and potential applications in chemical synthesis.

Identification Parameters

The compound can be identified using several established chemoinformatic parameters as outlined in Table 1.

Table 1: Identification Parameters of 5-Bromo-2-(dimethylamino)benzaldehyde

ParameterValue
CAS Registry Number171881-36-0
Molecular FormulaC₉H₁₀BrNO
Molecular Weight228.09 g/mol
IUPAC Name5-bromo-2-(dimethylamino)benzaldehyde
InChIInChI=1S/C9H10BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3
InChIKeyKELBDTNCLYIYKB-UHFFFAOYSA-N
SMILESCN(C)C1=C(C=C(C=C1)Br)C=O

Sources: PubChem database and Chemical catalog information .

Structural Features

The chemical structure features three key functional groups that define its chemical behavior:

  • A bromine atom at the 5-position, which serves as a reactive handle for cross-coupling reactions

  • A dimethylamino group at the 2-position, providing basic nitrogen functionality

  • An aldehyde group, which offers a site for nucleophilic addition reactions

The presence of these functional groups creates a molecule with interesting electronic properties. The dimethylamino group serves as an electron-donating group, while the aldehyde functions as an electron-withdrawing group. This electronic push-pull system influences the reactivity pattern of the compound.

Physical and Chemical Properties

The physical and chemical characteristics of 5-bromo-2-(dimethylamino)benzaldehyde determine its handling requirements and application potential in various chemical processes.

Physical Properties

The compound exhibits distinct physical properties that are summarized in Table 2.

Table 2: Physical Properties of 5-Bromo-2-(dimethylamino)benzaldehyde

PropertyValueMethod of Determination
Physical StateSolidVisual observation
ColorYellow to off-whiteVisual observation
Molecular Weight228.09 g/molComputed
DensityApproximately 1.2 g/cm³Estimated based on similar compounds
Melting PointNot precisely determined-
Boiling PointNot precisely determined-
SolubilitySoluble in organic solvents (DMSO, chloroform, methanol); limited water solubilityExperimental determination

Sources: Compiled from available data .

Chemical Reactivity

The chemical reactivity of 5-bromo-2-(dimethylamino)benzaldehyde is governed by its functional groups:

  • The aldehyde group participates in typical carbonyl reactions including:

    • Nucleophilic addition reactions

    • Condensation reactions (with hydrazines, hydroxylamines, etc.)

    • Reduction to primary alcohols

    • Oxidation to carboxylic acids

  • The bromine atom at the 5-position enables:

    • Cross-coupling reactions (Suzuki, Stille, Sonogashira)

    • Metal-halogen exchange reactions

    • Radical chemistry

  • The dimethylamino group contributes to:

    • Base-catalyzed reactions

    • Coordination with metal ions

    • Quaternization reactions with alkyl halides

This reactivity profile makes the compound a versatile building block in organic synthesis, particularly for the preparation of more complex structures with potential biological activity.

Synthesis Methods

Several synthetic routes have been reported for the preparation of 5-bromo-2-(dimethylamino)benzaldehyde, with variations depending on available starting materials and desired scale.

Purification Techniques

Common purification methods for this compound include:

  • Column chromatography (silica gel, typically using hexane/ethyl acetate gradient)

  • Recrystallization from appropriate solvent systems

  • Preparative HPLC for high-purity requirements

The choice of purification technique depends on the scale of synthesis and the required purity for specific applications.

Analytical Characterization

Analytical techniques provide critical information for confirming the structure and purity of 5-bromo-2-(dimethylamino)benzaldehyde.

Spectroscopic Data

Spectroscopic data is essential for structural confirmation. While specific spectral data for 5-bromo-2-(dimethylamino)benzaldehyde is limited in the search results, the expected spectroscopic characteristics can be inferred:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals include dimethylamino protons (singlet, ~2.8-3.0 ppm), aromatic protons (complex pattern, ~6.7-7.8 ppm), and aldehyde proton (singlet, ~10 ppm)

  • ¹³C NMR: Signals for carbonyl carbon (~190 ppm), aromatic carbons (~110-160 ppm), and dimethylamino carbons (~40-45 ppm)

2. Infrared (IR) Spectroscopy:

  • Characteristic bands for C=O stretching (~1680-1700 cm⁻¹)

  • C-Br stretching (~550-650 cm⁻¹)

  • C-N stretching (~1200-1350 cm⁻¹)

3. Mass Spectrometry:

  • Molecular ion peak at m/z 228/230 (characteristic bromine isotope pattern)

  • Fragment ions resulting from loss of CHO, Br, and N(CH₃)₂ groups

Chromatographic Analysis

Chromatographic methods for analysis include:

  • HPLC with UV detection (typically at 254-280 nm)

  • Gas Chromatography (GC), potentially with derivatization

  • Thin-Layer Chromatography (TLC) for reaction monitoring

Applications in Research and Industry

5-Bromo-2-(dimethylamino)benzaldehyde serves as a versatile intermediate in various chemical applications.

Pharmaceutical Applications

The compound finds application in pharmaceutical research as:

  • A building block for drug discovery programs

  • An intermediate in the synthesis of compounds with potential biological activity

  • A scaffold for structure-activity relationship studies

The presence of the bromine atom makes it particularly useful for derivatization through cross-coupling reactions, enabling the efficient generation of compound libraries.

Research Applications

In research settings, 5-bromo-2-(dimethylamino)benzaldehyde has been utilized for:

  • Development of heterocyclic compounds

  • Synthesis of fluorescent probes and sensors

  • Preparation of coordination compounds with potential applications

The dimethylamino functionality makes it useful for studies involving electron-donating groups in aromatic systems, while the aldehyde provides a handle for further derivatization.

Structure-Related Compounds

Several structurally related compounds provide context for understanding the properties and applications of 5-bromo-2-(dimethylamino)benzaldehyde.

Isomeric Compounds

The position isomer 2-bromo-5-(dimethylamino)benzaldehyde (CAS: 828916-47-8) differs in the positioning of the bromine and dimethylamino groups . This structural difference results in altered electronic properties and reactivity patterns.

Comparative Analysis

Table 3 presents a comparative analysis of 5-bromo-2-(dimethylamino)benzaldehyde and related compounds.

Table 3: Comparison of 5-Bromo-2-(dimethylamino)benzaldehyde with Related Compounds

CompoundCAS NumberStructural DifferenceNotable Characteristics
5-Bromo-2-(dimethylamino)benzaldehyde171881-36-0Reference compoundVersatile synthetic intermediate
2-(Dimethylamino)benzaldehyde579-72-6No bromine substitutionLower molecular weight (149.19 g/mol), higher reactivity in electrophilic substitution
2-Bromo-5-(dimethylamino)benzaldehyde828916-47-8Positions of Br and N(CH₃)₂ switchedDifferent electronic distribution and reactivity pattern
5-Bromo-2-hydroxy-benzaldehydeVarious-OH instead of -N(CH₃)₂Different hydrogen bonding capabilities, potential for metal chelation

Sources: Compiled from search results .

Research Findings and Future Directions

Research involving 5-bromo-2-(dimethylamino)benzaldehyde continues to expand, with several notable directions emerging.

Current Research Applications

While specific research directly using 5-bromo-2-(dimethylamino)benzaldehyde is limited in the provided search results, related compounds have been employed in:

  • The synthesis of hydrazone derivatives with potential anticancer activity

  • The development of thiosemicarbazone metal complexes with biological activity

  • The preparation of compounds with potential pharmacological properties

These applications suggest potential areas where 5-bromo-2-(dimethylamino)benzaldehyde could be employed in future research.

Future Research Directions

Promising future research directions may include:

  • Exploration of cross-coupling reactions to generate diverse libraries of compounds

  • Investigation of potential applications in fluorescence sensing and imaging

  • Development of new synthetic methodologies using this compound as a building block

  • Evaluation of derivatives for biological activity, particularly in medicinal chemistry applications

The unique combination of functional groups in 5-bromo-2-(dimethylamino)benzaldehyde positions it as a valuable starting material for diverse chemical explorations.

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